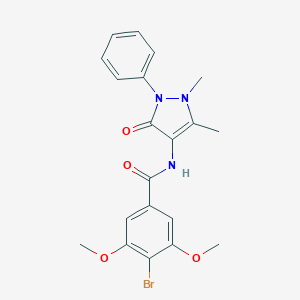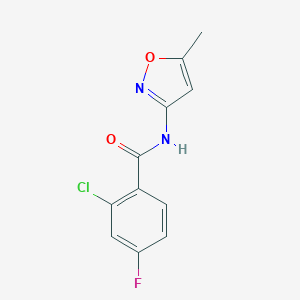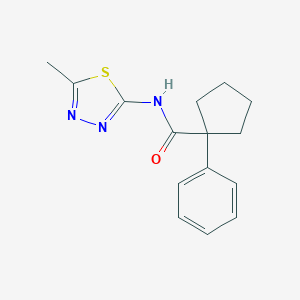
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine or MK-2866. This compound has gained popularity in the scientific community due to its potential applications in the field of medicine and sports.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide works by selectively binding to androgen receptors in the body. This leads to an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in muscle mass and strength, as well as an improvement in bone density. It has also been shown to have a positive effect on insulin sensitivity and lipid metabolism.
実験室実験の利点と制限
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects. However, one limitation is that it may not be suitable for use in certain types of studies, such as those involving female subjects or those investigating the effects of long-term use.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide. These include further studies on its potential use in the treatment of muscle wasting and osteoporosis, as well as its potential use in the treatment of hormone-related cancers. There is also potential for research on its effects on other physiological processes, such as inflammation and immune function.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves the reaction of 4-chlorophenoxyacetic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain the final product.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anabolic effects on muscle tissue and bone, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been studied for its potential use in the treatment of breast cancer and other hormone-related cancers.
特性
分子式 |
C18H18ClNO4 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-4-13(19)5-7-14)17(21)20-10-12-3-8-15-16(9-12)23-11-22-15/h3-9H,10-11H2,1-2H3,(H,20,21) |
InChIキー |
FJONZIFFQLDHDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
正規SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)



